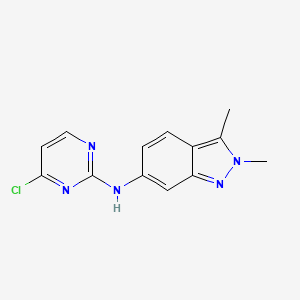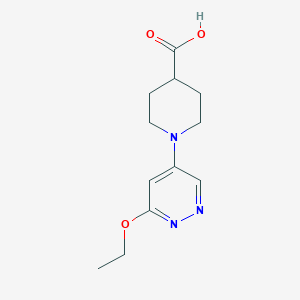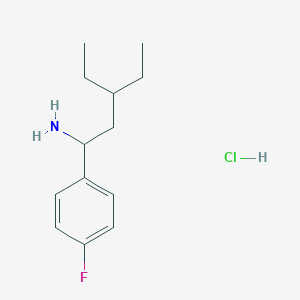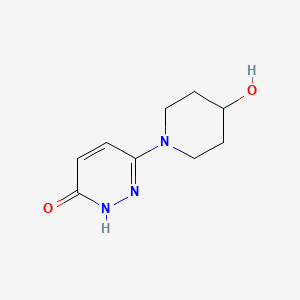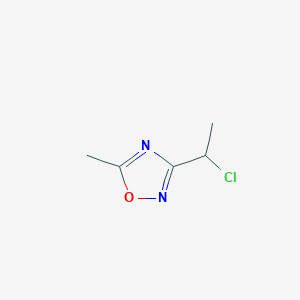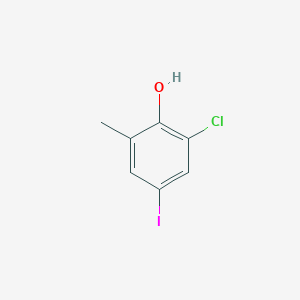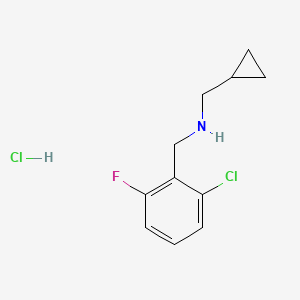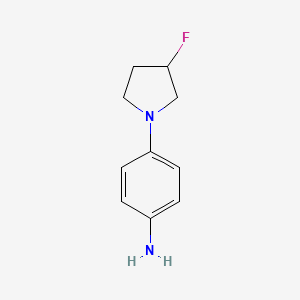
4-(3-Fluoropyrrolidin-1-yl)aniline
説明
4-(3-Fluoropyrrolidin-1-yl)aniline is a chemical compound that has gained immense importance in the fields of research and industry due to its unique physical and chemical properties. It has a molecular weight of 180.23 g/mol .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 4-(3-Fluoropyrrolidin-1-yl)aniline, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, starting from (2S,4R)-4-hydroxyproline, a new series of pyrrolidine derivatives was synthesized .Molecular Structure Analysis
The molecular structure of 4-(3-Fluoropyrrolidin-1-yl)aniline is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The InChI code for this compound is 1S/C10H13FN2/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 .Physical And Chemical Properties Analysis
4-(3-Fluoropyrrolidin-1-yl)aniline is a liquid at room temperature . It has a molecular weight of 180.23 g/mol .科学的研究の応用
Antimicrobial Compound Synthesis
4-(3-Fluoropyrrolidin-1-yl)aniline has been utilized in the synthesis of compounds demonstrating notable antimicrobial properties. For instance, research into the synthesis of eperezolid-like molecules highlights the conversion of related fluoroaniline derivatives into compounds with high activity against Mycobacterium smegmatis, showcasing the potential for developing new antimicrobial agents (Yolal et al., 2012). Another study on the synthesis of linezolid-like molecules further supports the antimicrobial application, indicating good antitubercular activities of the synthesized compounds (Başoğlu et al., 2012).
Biosensor Applications
The comparative investigation of spectroelectrochemical and biosensor applications of isomeric thienylpyrrole derivatives, synthesized using fluoroaniline compounds, demonstrates the potential for these materials in biosensing technologies. The study reveals distinct electrochromic properties and efficient biosensing capabilities, indicating a promising avenue for the development of novel biosensors (Ayranci et al., 2015).
Electroluminescence and Molecular Materials
Research into the development of novel classes of emitting amorphous molecular materials has identified compounds synthesized from fluoroaniline derivatives as excellent emitting materials for organic electroluminescent devices. These materials offer color-tunable emission, highlighting their utility in the fabrication of devices that require specific emission properties (Doi et al., 2003).
Building Blocks for Chemical Synthesis
Fluoroaniline derivatives, including 4-(3-Fluoropyrrolidin-1-yl)aniline, serve as valuable synthons in chemical synthesis, enabling the creation of a wide range of compounds with potential applications in various fields, from medicinal chemistry to materials science. For example, the synthesis of 4-fluoropyrrolidine-2-carbonyl fluorides demonstrates their role as attractive synthons for medicinal applications, including dipeptidyl peptidase IV inhibitors (Singh and Umemoto, 2011).
作用機序
Target of Action
“4-(3-Fluoropyrrolidin-1-yl)aniline” is an aniline derivative. Aniline derivatives are a broad class of compounds that have been studied for various biological activities, including antibacterial, antifungal, and anticancer activities . .
Mode of Action
Aniline derivatives often interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
The fluorine atom in the compound could potentially enhance its metabolic stability, as fluorine is known to form strong bonds with carbon, making it difficult for metabolic enzymes to break down the compound .
特性
IUPAC Name |
4-(3-fluoropyrrolidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-8-5-6-13(7-8)10-3-1-9(12)2-4-10/h1-4,8H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCLLKSJENGFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoropyrrolidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



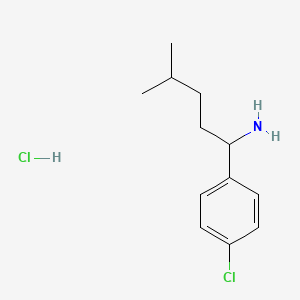
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B1489955.png)
